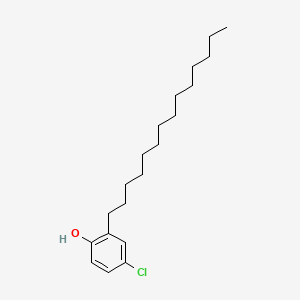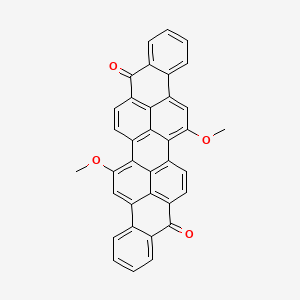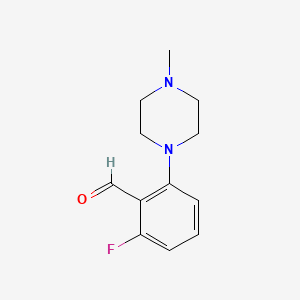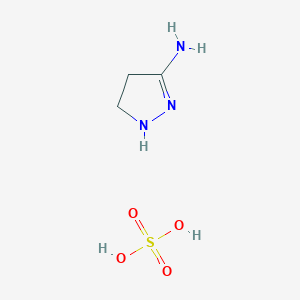
tert-butyl (2R)-2-carbamoylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2R)-2-carbamoylpiperazine-1-carboxylate: is a chemical compound that features a tert-butyl group attached to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
tert-Butylation: The synthesis of tert-butyl (2R)-2-carbamoylpiperazine-1-carboxylate typically begins with the tert-butylation of a suitable precursor. This can be achieved using tert-butyl chloride in the presence of a base such as sodium hydroxide.
Carbamoylation: The next step involves the introduction of the carbamoyl group. This can be done using carbamoyl chloride or a similar reagent under controlled conditions.
Cyclization: The final step involves the cyclization of the intermediate to form the piperazine ring. This can be achieved using a variety of cyclization agents and conditions, depending on the specific precursor used.
Industrial Production Methods: Industrial production of this compound often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by enabling precise control over reaction conditions and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide, metal catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the carbamoyl group.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry:
Protecting Group: The tert-butyl group is often used as a protecting group in organic synthesis to protect functional groups during multi-step reactions.
Catalysis: The compound can be used in catalytic processes, particularly in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition:
Medicine:
Industry:
Mécanisme D'action
The mechanism of action of tert-butyl (2R)-2-carbamoylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action include enzyme inhibition and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-Butyl esters: Widely used in organic synthesis as protecting groups.
tert-Butyl alcohol: Commonly used as a solvent and reagent in organic synthesis.
Uniqueness: tert-Butyl (2R)-2-carbamoylpiperazine-1-carboxylate is unique due to its specific structure, which combines the tert-butyl group with a piperazine ring. This combination imparts unique chemical properties, such as increased stability and reactivity, making it valuable in various applications, particularly in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C10H19N3O3 |
|---|---|
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-carbamoylpiperazine-1-carboxylate |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-6-7(13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14)/t7-/m1/s1 |
Clé InChI |
UVEICGPURAVJRL-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNCC1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















